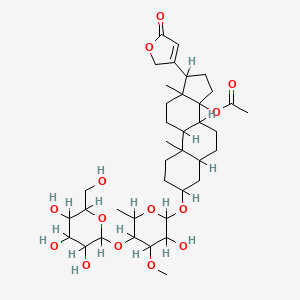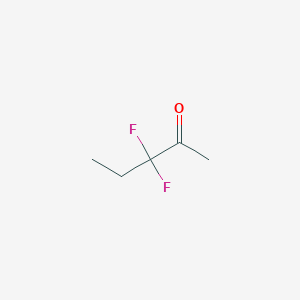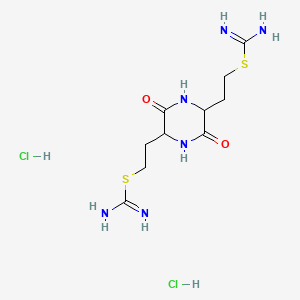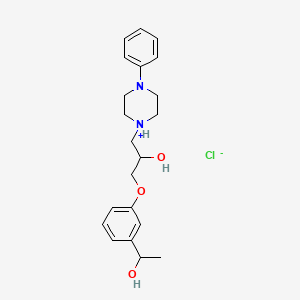
Odorobioside G monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Odorobioside G monoacetate typically involves the extraction of the parent compound, Odorobioside G, from Digitalis species. This is followed by acetylation to produce the monoacetate derivative . The extraction process often employs solvents such as methanol or ethanol, and the acetylation reaction is carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Digitalis plants, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, often using advanced chromatographic techniques for separation and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Odorobioside G monoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, affecting its biological activity.
Reduction: Reduction reactions can alter the steroid nucleus, potentially changing its pharmacological properties.
Substitution: Substitution reactions, particularly at the glycoside moiety, can produce derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Odorobioside G monoacetate has a wide range of scientific research applications:
Mécanisme D'action
Odorobioside G monoacetate exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme in cardiac cells . This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac muscle contraction . The compound also interacts with various molecular targets and pathways involved in cell signaling and apoptosis, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its specific glycoside structure, which influences its pharmacological properties and biological activity . Its acetylated form may offer distinct advantages in terms of stability and bioavailability compared to other cardiac glycosides .
Propriétés
Numéro CAS |
63869-92-1 |
|---|---|
Formule moléculaire |
C38H58O14 |
Poids moléculaire |
738.9 g/mol |
Nom IUPAC |
[3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-14-yl] acetate |
InChI |
InChI=1S/C38H58O14/c1-18-32(51-34-30(44)29(43)28(42)26(16-39)50-34)33(46-5)31(45)35(48-18)49-22-8-11-36(3)21(15-22)6-7-25-24(36)9-12-37(4)23(20-14-27(41)47-17-20)10-13-38(25,37)52-19(2)40/h14,18,21-26,28-35,39,42-45H,6-13,15-17H2,1-5H3 |
Clé InChI |
YESKODZZFSGQRN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)OC(=O)C)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)






![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)

![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)


